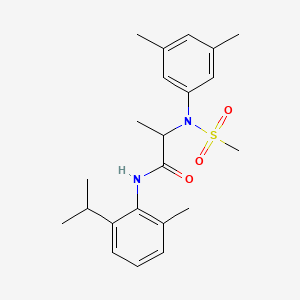![molecular formula C28H38N4O6 B4173197 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B4173197.png)
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine
Übersicht
Beschreibung
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine, commonly known as BRL-15572, is a piperazine-based compound used in scientific research as a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 and has since been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which belongs to the family of G protein-coupled receptors. When dopamine binds to this receptor, it activates a signaling pathway that leads to the release of various neurotransmitters in the brain. By blocking this receptor, BRL-15572 disrupts this signaling pathway and reduces the release of neurotransmitters, leading to a decrease in drug-seeking behavior and improved cognitive function.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. It has also been shown to improve cognitive function in rats with cognitive deficits induced by chronic methamphetamine exposure. Additionally, it has been shown to alleviate motor symptoms in rats with Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in scientific research. However, one limitation of BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective inhibition. Additionally, the potential off-target effects of BRL-15572 on other dopamine receptors and neurotransmitter systems should be carefully considered in experimental design.
Zukünftige Richtungen
There are several potential future directions for research on BRL-15572. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for improved therapeutic efficacy. Another area of interest is the investigation of the long-term effects of BRL-15572 on brain function and behavior, as well as its potential for use in combination with other pharmacological agents. Additionally, the potential role of BRL-15572 in the treatment of other neurological and psychiatric disorders, such as depression and anxiety, should be further explored.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It acts as a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the reward and motivation pathways of the brain. By blocking this receptor, BRL-15572 may help reduce drug-seeking behavior and improve cognitive function in patients with addiction and schizophrenia. It may also help alleviate motor symptoms in patients with Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-4-36-25-18-21(19-26(37-5-2)27(25)38-6-3)28(33)31-16-14-29(15-17-31)22-10-11-23(32(34)35)24(20-22)30-12-8-7-9-13-30/h10-11,18-20H,4-9,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJXDVJXHCXTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)

![7-(2-chloro-6-fluorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173140.png)
![N-dibenzo[b,d]furan-3-yl-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173144.png)
![6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4173147.png)
![methyl 3-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4173158.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4173159.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-phenylbenzenesulfonamide](/img/structure/B4173160.png)
![1-(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone hydrochloride](/img/structure/B4173166.png)
![methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B4173188.png)
![ethyl 1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4173193.png)
![methyl 3-methyl-1-phenyl-6-(1-piperidinyl)-4-(trifluoromethyl)-1,4-dihydropyrazolo[4,3-e][1,3]oxazine-4-carboxylate](/img/structure/B4173195.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,4-dichlorobenzamide](/img/structure/B4173216.png)
![N-(2,3-dimethylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4173219.png)